molecular formula C5H7ClO B1584037 2-Chlorocyclopentanone CAS No. 694-28-0

2-Chlorocyclopentanone

Cat. No. B1584037
CAS RN: 694-28-0
M. Wt: 118.56 g/mol
InChI Key: AXDZFGRFZOQVBV-UHFFFAOYSA-N
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Patent
US07875639B2

Procedure details

A mixture of 2-chlorocyclopentanone (5.00 g, 39.5 mmol) and thiourea (3.00 g, 39.5 mmol) was heated at 80° C. for 3-4 minutes. After cooling to room temperature, the mixture was triturated with ethanol and the solid was collected by filtration to afford the title compound. MS (ESI) m/z 141 (M+H)+.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][CH:2]1[CH2:6][CH2:5][CH2:4][C:3]1=O.[NH2:8][C:9]([NH2:11])=[S:10]>>[ClH:1].[S:10]1[C:3]2[CH2:4][CH2:5][CH2:6][C:2]=2[N:8]=[C:9]1[NH2:11] |f:2.3|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
ClC1C(CCC1)=O
Name
Quantity
3 g
Type
reactant
Smiles
NC(=S)N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
CUSTOM
Type
CUSTOM
Details
the mixture was triturated with ethanol
FILTRATION
Type
FILTRATION
Details
the solid was collected by filtration

Outcomes

Product
Name
Type
product
Smiles
Cl.S1C(=NC2=C1CCC2)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.